molecular formula C6H3F3IN B1459649 3-(Difluoromethyl)-2-fluoro-4-iodopyridine CAS No. 1446786-38-4

3-(Difluoromethyl)-2-fluoro-4-iodopyridine

Cat. No. B1459649
CAS RN: 1446786-38-4
M. Wt: 272.99 g/mol
InChI Key: KNTAQLSEOAYHEG-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique properties. They are often used as building blocks in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Various methods have been developed, including metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds typically involves a carbon atom bonded to two fluorine atoms and one hydrogen atom .


Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . These processes have seen significant advancements, particularly in the context of late-stage functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “3-(Difluoromethyl)-2-fluoro-4-iodopyridine” are not available, difluoromethyl groups are known to influence the properties of the molecules they are part of, including their reactivity, polarity, and lipophilicity .

Scientific Research Applications

Synthesis and Structural Applications

3-(Difluoromethyl)-2-fluoro-4-iodopyridine is a pivotal intermediate in the synthesis of various pyridine derivatives. It has been used extensively in halogen dance reactions to create structurally diverse pyridines, which are crucial for pharmaceutical research and development. For instance, the conversion of similar halopyridines through sequential treatments with lithium diisopropylamide and carbon dioxide or iodine showcases the versatility of iodopyridines in synthesizing carboxylic acids and iodopyridines, respectively. This process highlights the compound's role in generating a range of pyridine derivatives with potential medicinal applications (Schlosser & Bobbio, 2002).

Catalysis and Fluoromethylation

The compound has also found applications in catalytic processes, particularly in fluoromethylation reactions. The presence of fluorine atoms in pharmaceuticals and agrochemicals enhances their bioactivity, stability, and lipophilicity. Research has developed protocols for the fluoromethylation of various skeletons using fluoromethylating reagents, where 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-related compounds serve as key intermediates. Photoredox catalysis, leveraging visible-light-induced single-electron-transfer processes, utilizes such intermediates for efficient and selective radical fluoromethylation, underscoring the importance of these compounds in modern synthetic organic chemistry (Koike & Akita, 2016).

Building Blocks in Medicinal Chemistry

Moreover, halogen-rich intermediates like 3-(Difluoromethyl)-2-fluoro-4-iodopyridine are instrumental in synthesizing pentasubstituted pyridines, serving as valuable building blocks in medicinal chemistry. The creation of these compounds through halogen dance reactions demonstrates the compound's utility in generating complex structures that can lead to novel pharmaceutical agents. Such methodologies enable the introduction of various functionalities, facilitating the design of new drugs with improved efficacy and safety profiles (Wu et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For difluoromethylated compounds, precautions should be taken to avoid inhalation, skin contact, and eye contact. In case of exposure, appropriate first aid measures should be taken .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods and applications being developed. This includes the development of new difluoromethylation reagents and the exploration of novel applications in pharmaceutical synthesis .

properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTAQLSEOAYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2-fluoro-4-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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